![molecular formula C12H11ClN2O B1384596 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime CAS No. 1331947-98-8](/img/structure/B1384596.png)
6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime
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Overview
Description
6-Chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime (6-Cl-2,3-DH-Cz-4(9H)-O) is a type of carbazole derivative that has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Characterization of Carbazole Derivatives
Carbazole compounds, particularly those related to 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime, have been extensively studied, with a focus on their synthesis and structural characterization. One such compound is a novel carbazole photoinitiator synthesized through a series of chemical reactions, including N-alkylation, Friedel-Crafts acylation, oximation, and esterification, with its structure confirmed by spectroscopic techniques (Xie Chuan, 2008). Another derivative, 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, was synthesized and identified as an efficient two-photon carbazole photoinitiator, highlighting the compound's potential in photoinitiation applications (Liang Zhao et al., 2011).
Antimicrobial and Antifungal Activity
These carbazole derivatives also exhibit antimicrobial properties. A study found that 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) (Biswanath Chakraborty et al., 2014). Furthermore, 6-hydroxy-1H-carbazole-1,4(9H)-diones were synthesized and tested for antifungal activity against pathogenic strains of fungi, with many compounds showing promising results (C. Ryu et al., 2011).
Novel Synthesis Pathways and Applications
Researchers have explored novel synthesis pathways to create carbazole derivatives with enhanced properties. For instance, a Rh(III)-catalyzed C–H activation/cyclization cascade reaction was described, leading to the formation of N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones with high efficiency and operational simplicity (Youpeng Zuo et al., 2017). Additionally, a method for the synthesis of novel 4‐thiazolidinones and 2,4‐disubstituted thiazoles bearing an N-methyl tetrahydrocarbazole moiety was reported, contributing to the diversity of carbazole-based compounds (D. Gautam & R. P. Chaudhary, 2014).
properties
IUPAC Name |
(NZ)-N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2/b15-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVFKGAOHIFRII-PTNGSMBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N\O)/C1)C3=C(N2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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